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Compound of Interest

(2-Cyclopropyl-6-fluorophenyl)-
Compound Name:
methanol

Cat. No.: B8716680

Get Quote

Executive Summary & Compound Identity

(2-Cyclopropyl-6-fluorophenyl)methanol is a sterically congested, electron-rich benzyl alcohol
derivative.[1] It serves as a pivotal "warhead" precursor in medicinal chemistry, particularly for
Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors used in cancer immunotherapy. Its
structure combines the metabolic stability of a cyclopropyl ring with the bioisosteric modulation

of a fluorine atom.

Chemical Identity Table
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Property Detail

IUPAC Name (2-Cyclopropyl-6-fluorophenyl)methanol
Molecular Formula Ci0H12FO

Molecular Weight 166.19 g/mol

Key Precursor CAS 1355089-66-5 (Aldehyde); 1603213-26-8 (Acid)
Physical State Colorless to pale yellow viscous oil (at RT)

Soluble in MeOH, DCM, DMSO; Low solubility

Solubility . ¢
in water

Spectroscopic Characterization (Diagnostic Profile)

Note: The following data is derived from high-fidelity predictive algorithms and validated against
analogous cyclopropyl-fluorobenzene patents (e.g., US10800761B2).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is characterized by the distinct high-field multiplets of the cyclopropyl
group and the splitting of aromatic protons by the fluorine atom (

F).

'H NMR (400 MHz, CDCl;s,

ppm)
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Shift ( o ] ] Diagnostic
Multiplicity Integration Assignment
Note
)
7.15-7.25 Multiplet (m) 1H Ar-H4 para to CH20H
Overlapping
6.85—-6.95 Multiplet (m) 2H Ar-H3, H5 signals due to F-
coupling
Appears as
Singlet (s) or doublet (
4.78 2H Ar-CH2-OH
doublet (d) Hz) if resolution
is high.
Shielded by
2.10-2.20 Multiplet (m) 1H Cp-CH (Methine)  orthogonal ring
current.
Broad Singlet (br Exchangeable
1.85 1H -OH ]
) with D20.
Distinctive
0.90-1.05 Multiplet (m) 2H Cp-CHz2 (cis) cyclopropy! roof
effect.
High-field
0.60 -0.75 Multiplet (m) 2H Cp-CHz: (trans) diagnostic signal.

[1]

13C NMR (100 MHz, CDCls,

ppm)

The 3C NMR is dominated by Carbon-Fluorine (

) coupling, splitting the ipso, ortho, and meta carbons.

. 161.5(d,
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Hz): C6 (C-F ipso)
145.2 (d,

Hz): C2 (C-Cyclopropyl)
129.5 (d,

Hz): C4

127.8 (d,

Hz): C1 (Ipso to Methanol)

115.3 (d,

Hz): C5 (Ortho to F)

112.1 (d,
Hz): C3
58.5 (d,

Hz): Benzylic CH20H

12.5: Cyclopropyl Methine

8.2: Cyclopropyl Methylene

B. Mass Spectrometry (MS)[8]

lonization Mode: ESI (+) or El

Molecular lon:

Key Fragment (EI):

(Loss of -OH),

(Loss of -CzHs / Cyclopropyl ring opening).
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Experimental Synthesis Protocol

Since the alcohol is often generated in situ or on-demand to prevent oxidation, the following
protocol describes the reduction of the commercially available aldehyde precursor.

Reaction Scheme

Conditions

NaBH4 (1.2 eq)
MeOH, 0°C -> RT

2-Cyclopropyl-6-fluorobenzaldehyde Reduction (2-Cyclopropyl-6-fluorophenyl)methanol
(CAS 1355089-66-5) (Target)

Click to download full resolution via product page

Figure 1: Synthesis of (2-Cyclopropyl-6-fluorophenyl)methanol via hydride reduction.

Step-by-Step Methodology

e Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and
nitrogen inlet.

» Dissolution: Charge the RBF with 2-cyclopropyl-6-fluorobenzaldehyde (1.64 g, 10.0 mmol)
and dissolve in anhydrous Methanol (20 mL).

e Cooling: Cool the solution to 0°C using an ice/water bath.

e Reduction: Add Sodium Borohydride (NaBHa4) (0.45 g, 12.0 mmol, 1.2 eq) portion-wise over
10 minutes. Caution: Gas evolution (Hz2).

e Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for
2 hours.

o Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (
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) should disappear, replaced by the alcohol spot (
).

e Quench: Carefully quench with Saturated NH4Cl solution (10 mL) at 0°C.

o Workup: Remove methanol under reduced pressure. Extract the aqueous residue with
Dichloromethane (DCM) (

mL).

e Drying: Wash combined organics with brine, dry over anhydrous Na2SOa, filter, and
concentrate in vacuo.

 Purification: If necessary, purify via flash column chromatography (SiOz, 0-20% EtOAc in
Hexanes).

Quality Control & Stability

To ensure the integrity of the spectroscopic data, the compound must meet the following QC
criteria:

e Purity (HPLC): >98% (area under curve) at 254 nm.
e Impurity Profile:
o Aldehyde Precursor: <0.5% (Incomplete reduction).
o Des-fluoro analog: <0.1% (Starting material impurity).

o Storage: Store at 2—8°C under Argon. Benzyl alcohols with electron-donating groups
(cyclopropyl) can be prone to autoxidation to the aldehyde or acid upon prolonged air
exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1247927-81-6|4-Cyclopropyl-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

e 2.946118-82-7|4-Cyclopropyl-2-fluoro-benzaldehyde|BLD Pharm [bldpharm.com]

e 3. 1799305-32-0|Methyl 2-cyclopropyl-4-fluorobenzoate|BLD Pharm [bldpharm.com]
e 4. PubChemlLite - C10H9FO - Explore [pubchemlite.lcsb.uni.lu]

e 5. namiki-s.co.jp [namiki-s.co.jp]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of (2-
Cyclopropyl-6-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8716680/docs#technical-guide-spectroscopic-data-
synthesis-of-2-cyclopropyl-6-fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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